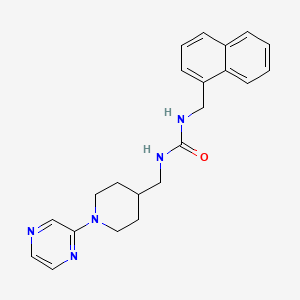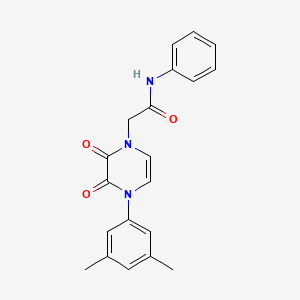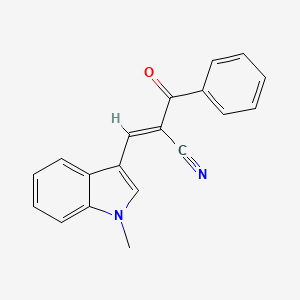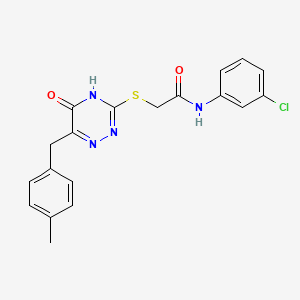
1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a urea derivative that has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its ability to target specific enzymes and receptors in the body. It has been shown to inhibit the activity of enzymes such as tyrosine kinase and phosphodiesterase, which are involved in various cellular processes. It also targets specific receptors such as the alpha-1 adrenergic receptor and the dopamine D2 receptor, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, prevent the formation of amyloid plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea in lab experiments are its high purity and yield, as well as its potential applications in medicinal chemistry. However, the limitations are its cost and availability, as well as the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action and potential side effects. Additionally, research can be done to optimize the synthesis method to improve the yield and reduce the cost of the compound.
Méthodes De Synthèse
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves the reaction of Naphthalen-1-ylmethylamine with 1-(pyrazin-2-yl)piperidin-4-yl)methanamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with urea to obtain the final product. This method has been optimized to yield a high purity and yield of the compound.
Applications De Recherche Scientifique
1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, it has been shown to inhibit the growth of cancer cells by targeting specific enzymes and receptors. In Alzheimer's disease, it has been shown to prevent the formation of amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(26-15-19-6-3-5-18-4-1-2-7-20(18)19)25-14-17-8-12-27(13-9-17)21-16-23-10-11-24-21/h1-7,10-11,16-17H,8-9,12-15H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJAUGTVZXKXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2856351.png)


![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2856359.png)



![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2856366.png)

![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2856370.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2856373.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2856374.png)